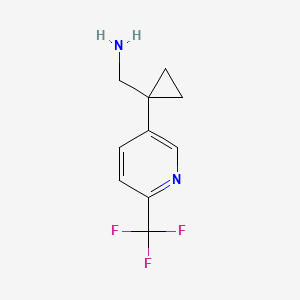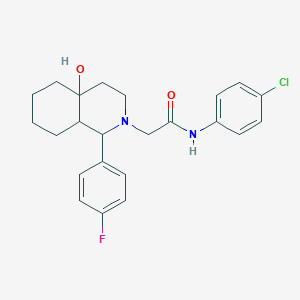
C23H26ClFN2O2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a second-generation antihistamine used to treat allergies. Loratadine is commonly sold under brand names such as Claritin and Claratyne . It is known for its effectiveness in alleviating symptoms of allergic rhinitis and urticaria (hives) without causing significant drowsiness .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Loratadine can be synthesized through a multi-step process. One common method involves the following steps :
Starting Material: The synthesis begins with 2-cyanopyridine.
Ritter Reaction: The cyano group is converted to an amide, avoiding nucleophilic attack by n-butyllithium.
Alkylation: Introduction of a halogenated benzene ring via benzyl alkylation.
Cyclization: Restoration of the cyano group and intramolecular cyclization to form a tricyclic heptanone structure using phosphorus oxychloride (POCl3).
McMurry Reaction: Final product formation through the McMurry reaction.
Industrial Production Methods
Industrial production of Loratadine typically involves large-scale application of the above synthetic route with optimization for yield and purity. The process includes rigorous purification steps such as recrystallization to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Loratadine undergoes various chemical reactions, including:
Oxidation: Conversion to its active metabolite, desloratadine, in the liver.
Reduction: Not commonly involved in its primary metabolic pathway.
Substitution: Halogenation reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes in the liver facilitate the oxidation of Loratadine to desloratadine.
Substitution: Halogenation typically requires halogenating agents like chlorine or bromine under controlled conditions.
Major Products Formed
Desloratadine: The primary active metabolite formed through oxidation.
Applications De Recherche Scientifique
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying antihistamine synthesis and metabolism.
Biology: Investigated for its effects on histamine receptors and allergic response pathways.
Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating allergic conditions.
Industry: Incorporated into various pharmaceutical formulations for over-the-counter allergy relief.
Mécanisme D'action
Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors . This inhibition prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as sneezing, itching, and runny nose. The molecular targets include histamine H1 receptors located on the surface of cells involved in the allergic response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar uses but differing in its chemical structure and pharmacokinetics.
Fexofenadine: Known for its non-sedative properties and used for similar indications as Loratadine.
Uniqueness
Loratadine is unique due to its high selectivity for peripheral H1 receptors, which minimizes central nervous system side effects such as drowsiness . Its long duration of action allows for once-daily dosing, making it convenient for patients .
Propriétés
Formule moléculaire |
C23H26ClFN2O2 |
|---|---|
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetamide |
InChI |
InChI=1S/C23H26ClFN2O2/c24-17-6-10-19(11-7-17)26-21(28)15-27-14-13-23(29)12-2-1-3-20(23)22(27)16-4-8-18(25)9-5-16/h4-11,20,22,29H,1-3,12-15H2,(H,26,28) |
Clé InChI |
ARYCMISIZKOYJP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CCN(C(C2C1)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


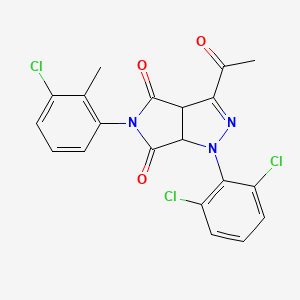
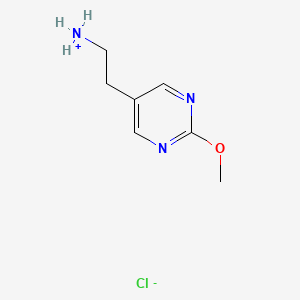
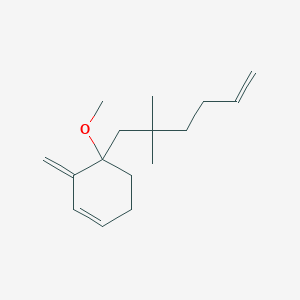
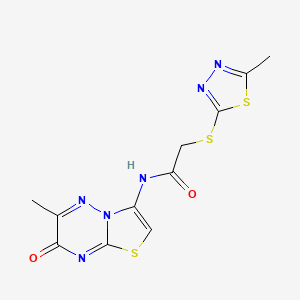
![5-(3-Methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12625121.png)
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12625129.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-](/img/structure/B12625133.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide](/img/structure/B12625136.png)
![2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B12625138.png)


![1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium](/img/structure/B12625146.png)

